1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyrrole ring system
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions of research on 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their biological activity, particularly their potential as inhibitors of the FGFR signaling pathway . This could have implications for the development of new therapeutic strategies for various types of tumors .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
This compound: interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by This compound . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action on this pathway can result in the inhibition of these processes, particularly in the context of tumor growth .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s low molecular weight suggests that it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Comparison with Similar Compounds
Similar compounds to 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include other pyrrolo[2,3-c]pyridine derivatives. These compounds share the core fused ring structure but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have shown potent inhibitory activity against fibroblast growth factor receptors, making them promising candidates for cancer therapy.
Pyridine-3-carboxylic acid derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-2-3-10-4-8(6)11/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWBUYYYAJMCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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